DL-Alaninol
Description
Overview of Amino Alcohols in Synthetic Chemistry
Amino alcohols are a class of organic compounds that contain both an amine (-NH2) and a hydroxyl (-OH) functional group. This dual functionality makes them highly versatile building blocks in organic synthesis. scbt.com They can participate in a variety of chemical reactions, including nucleophilic substitutions, reductions, and cyclizations, enabling the construction of complex molecular architectures. scbt.com Their ability to form both hydrogen bonds and engage in nucleophilic reactions makes them valuable intermediates. scbt.com
In synthetic chemistry, amino alcohols are utilized in the creation of a diverse range of products. They are key components in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. scbt.com Their bifunctionality is also leveraged in the development of surfactants and corrosion inhibitors. Furthermore, amino alcohols serve as ligands in coordination chemistry and as precursors for the synthesis of other important chemical entities like amino acids and peptides. scbt.com
Significance of Chiral Amino Alcohols in Asymmetric Synthesis
Chiral amino alcohols are a specific subset of amino alcohols that possess a stereocenter, meaning they can exist in two non-superimposable mirror-image forms called enantiomers. This chirality is of paramount importance in the field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule. Many biologically active molecules, particularly pharmaceuticals, are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful.
Chiral amino alcohols are frequently employed as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. acs.org As chiral auxiliaries, they are temporarily incorporated into a substrate molecule to direct the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary can be cleaved and recovered. As chiral ligands, they coordinate to a metal center in a catalyst, creating a chiral environment that promotes the formation of one enantiomer over the other in a catalytic asymmetric reaction. polyu.edu.hk The development of new enantioselective catalysts based on chiral amino alcohols continues to be an active area of research, with applications in asymmetric reductions, additions, and alkylations. polyu.edu.hk
Contextualization of DL-Alaninol as a Racemic Amino Alcohol
This compound is a colorless to light yellow viscous liquid that is highly soluble in water. ontosight.aichemicalbook.com It possesses the characteristic properties of both amines and alcohols. The amino group imparts basic properties, allowing it to react with acids, while the hydroxyl group can undergo reactions typical of alcohols. ontosight.ai This dual reactivity makes this compound a useful intermediate in the synthesis of various compounds, including diastereomers of other amino alcohols and heterocyclic compounds like 2-methyl-N-tosylaziridine. sigmaaldrich.comsigmaaldrich.combiocompare.com
Interactive Table: Properties of this compound
| Property | Value |
| Molecular Formula | C3H9NO |
| Molecular Weight | 75.11 g/mol |
| Appearance | Clear colorless to light yellow viscous liquid |
| Boiling Point | 173-176 °C |
| Density | 0.943 g/mL at 25 °C |
| Solubility | Very soluble in water |
| CAS Number | 6168-72-5 |
Note: The data in this table is compiled from various sources. chemicalbook.comsigmaaldrich.comsigmaaldrich.comalfa-chemistry.com
Historical Development of this compound Research
The origins of research into simple amino compounds can be traced back to the 19th century with foundational work in organic synthesis. While specific early research focused solely on this compound is not extensively documented in readily available historical reviews, the synthesis of its parent amino acid, alanine (B10760859), was a significant milestone. In 1850, Adolph Strecker achieved the laboratory synthesis of alanine. nih.gov The subsequent development of reduction methods for amino acids to amino alcohols would have paved the way for the preparation of this compound.
Early methods for producing L-alaninol, one of the enantiomers of this compound, involved the reduction of L-alanine ethyl ester, though these methods often suffered from low yields and poor reproducibility. google.com Over time, more efficient and reliable synthetic routes have been developed. The use of reagents like sodium borohydride (B1222165) (NaBH4) for the reduction of alanine esters became more common, although optimizing reaction conditions to achieve high yields was a key challenge. google.com The ongoing development of synthetic methodologies continues to improve access to this compound and its individual enantiomers, facilitating their broader use in research and industry.
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound and its chiral counterparts is vibrant and expanding. researchgate.netnih.gov A significant area of focus remains its application in asymmetric synthesis. Researchers are continually exploring new catalytic systems that utilize alaninol-derived ligands to achieve high levels of enantioselectivity in a variety of chemical transformations. nih.govsioc-journal.cn
Recent advancements include the use of this compound in the synthesis of novel bioactive molecules and pharmaceutical intermediates. sigmaaldrich.comsigmaaldrich.combiocompare.com For example, it has been used in the preparation of N6-α-(I-hydroxypropyl) lysine (B10760008) and other complex organic molecules. sigmaaldrich.comsigmaaldrich.combiocompare.com
Future directions in this compound research are likely to focus on several key areas. The development of more sustainable and environmentally friendly methods for its synthesis and resolution will be a priority. This includes the exploration of biocatalytic methods, such as the use of engineered enzymes, to produce enantiomerically pure alaninol. frontiersin.org Furthermore, the application of this compound and its derivatives in materials science, such as in the creation of new polymers and functional materials, is a promising avenue for future investigation. scbt.com As our understanding of chemical synthesis deepens, the utility of fundamental building blocks like this compound is poised to grow, solidifying its importance in the chemical sciences. healthbooktimes.orgturkarchpediatr.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminopropan-1-ol | |
|---|---|---|
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InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3 | |
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InChI Key |
BKMMTJMQCTUHRP-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(CO)N | |
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Molecular Formula |
C3H9NO | |
| Record name | 2-PROPANOLAMINE | |
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DSSTOX Substance ID |
DTXSID50865762 | |
| Record name | 2-Amino-1-propanol | |
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Molecular Weight |
75.11 g/mol | |
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Physical Description |
2-propanolamine appears as a colorless to pale yellow liquid with a fishy odor. Moderately toxic by ingestion and skin contact. A severe skin irritant. Combustible. The compound contains both the amine group -NH2 and the alcohol group -OH and so has some properties of both. Floats and mixes with water. (USCG, 1999), Colorless to light yellow liquid with a fishy odor; [CAMEO] Light yellow viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-PROPANOLAMINE | |
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| Record name | 2-Amino-1-propanol, DL- | |
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Boiling Point |
311 to 317 °F at 760 mmHg (USCG, 1999) | |
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Flash Point |
145 °F (USCG, 1999) | |
| Record name | 2-PROPANOLAMINE | |
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Density |
0.943 at 68 °F (dl mixture) (USCG, 1999) - Less dense than water; will float | |
| Record name | 2-PROPANOLAMINE | |
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CAS No. |
6168-72-5, 78-91-1 | |
| Record name | 2-PROPANOLAMINE | |
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| Record name | DL-2-Amino-1-propanol | |
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| Record name | 2-Aminopropanol | |
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| Record name | 2-Aminopropanol | |
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| Record name | 1-Propanol, 2-amino- | |
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| Record name | 2-Amino-1-propanol | |
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| Record name | DL-2-aminopropan-1-ol | |
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| Record name | 2-aminopropan-1-ol | |
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| Record name | 2-AMINOPROPANOL, (±)- | |
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Synthetic Methodologies for Dl Alaninol and Its Derivatives
Conventional Chemical Synthesis Routes
Conventional methods for synthesizing DL-Alaninol primarily involve the preparation of its precursor, DL-Alanine, followed by reduction. These routes are well-established and offer reliable, albeit sometimes harsh, conditions for production.
Strecker Reaction Approaches to DL-Alanine Precursors
The Strecker synthesis, a classic method for producing α-amino acids, is a cornerstone in the preparation of DL-Alanine. researchgate.netmasterorganicchemistry.com This two-step process begins with the reaction of acetaldehyde (B116499) with aqueous ammonia (B1221849) and hydrogen cyanide, which sequentially combine to form an α-aminonitrile. researchgate.netmasterorganicchemistry.com The subsequent hydrolysis of this intermediate, typically with a strong acid, yields DL-Alanine. researchgate.netmasterorganicchemistry.com
The reaction is robust and can be adapted to produce a wide variety of amino acids by simply changing the initial aldehyde or ketone. masterorganicchemistry.com The original protocol, developed in 1850, utilized ammonia and hydrogen cyanide. masterorganicchemistry.com A key aspect of this synthesis is the formation of an imine intermediate from the reaction of the aldehyde and ammonia, which is then attacked by the cyanide ion. masterorganicchemistry.com The use of a water-absorbing salt can help drive the equilibrium towards the formation of the imine. masterorganicchemistry.com While effective for producing racemic alanine (B10760859), a significant drawback of the Strecker reaction is the use of highly toxic cyanide. google.com
Reduction of Alanine Derivatives to Alaninol
Once DL-Alanine is obtained, the next step towards this compound is the reduction of the carboxylic acid group. This is typically achieved through the reduction of an alanine ester derivative.
Catalytic hydrogenation presents a promising alternative for the reduction of alanine to alaninol. acs.orgumaine.edu This method often employs a ruthenium on carbon (Ru/C) catalyst and has been shown to have high selectivity towards the amino alcohol while maintaining the optical purity of the starting material. acs.orgumaine.edu The reaction is typically carried out in an aqueous phase under hydrogen pressure. acs.org For instance, L-alanine can be hydrogenated to L-alaninol at 100°C and 1000 psi of hydrogen over a 5% Ru/C catalyst. acs.org The presence of an acid, such as phosphoric acid, can significantly increase the reaction rate and selectivity by protonating the carboxylate group. acs.org
Research has also explored impregnating the catalyst with a polymer to create acidic active sites within the catalyst pores, thereby eliminating the need for an external acid co-catalyst. researchgate.net This approach offers both economic and environmental advantages by allowing the catalyst to be filtered and reused. researchgate.net
Table 1: Catalytic Hydrogenation of L-Alanine to L-Alaninol
| Catalyst | Temperature (°C) | Pressure (psi) | Acid Co-catalyst | Conversion/Yield | Reference |
| 5% Ru/C | 100 | 1000 | Phosphoric Acid | Increased conversion | acs.org |
| 5% Ru/C | 150 | 1000 | Phosphoric Acid | Complete conversion in 45 min | acs.org |
| Ru on Alumina (B75360) with Polyacrylate | Not specified | Not specified | None | 51.8% conversion | researchgate.net |
The reduction of alanine ester hydrochlorides using sodium borohydride (B1222165) (NaBH₄) is a widely documented and industrially practiced method for synthesizing alaninol. umaine.edu This "single vessel" process is considered an improvement over methods using more hazardous reagents like lithium aluminum hydride (LAH) from a safety and cost perspective. umaine.edu The reaction involves dissolving the alanine ester hydrochloride, such as L-alanine ethyl ester hydrochloride, in a suitable solvent and reacting it with NaBH₄.
Key variables in this process include the choice of solvent, the stoichiometry of the reagents, and temperature control. Lower alcohols like methanol, ethanol (B145695), and isopropanol (B130326) are common solvents, with ethanol often being preferred. google.com A molar ratio of NaBH₄ to the ester of around 3:1 is typically used to ensure complete reduction. The reaction is often initiated at a low temperature (around 10°C) and then allowed to proceed at a slightly higher temperature (15-28°C) for several hours.
Table 2: Borohydride Reduction of Alanine Esters
| Reducing Agent | Alanine Derivative | Solvent | Temperature (°C) | Yield | Reference |
| Sodium Borohydride | L-Alanine Ethyl Ester Hydrochloride | Aqueous Ethanol | 15-28 | Not specified | |
| Lithium Borohydride | N-(tert-butyloxycarbonyl)-L-alanine methyl ester | Dry DME | Not specified | 90% | prepchem.com |
| Lithium Aluminum Hydride | Alanine | Not specified | Not specified | 70% | orgsyn.org |
Conversion of Alpha-Chloropropionate to Alanine
An alternative route to DL-Alanine involves the ammonolysis of 2-bromopropanoic acid or the reaction of α-chloropropionic acid with ammonia. wikipedia.org The reaction of an optically active chloropropionic acid with ammonia in water or a water/alcohol mixture at temperatures between 50°C and 110°C can produce D- or L-alanine with high enantiomeric purity. google.com For example, reacting L-chloropropionic acid with an excess of aqueous ammonia at 70°C can yield D-alanine. google.com However, using α-chloropropionic acid generally results in a lower yield compared to α-bromopropionic acid. orgsyn.org
Biocatalytic and Fermentation Strategies
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for producing amino acids and their derivatives. Biocatalysis and fermentation offer promising alternatives to conventional chemical synthesis. umaine.edu
The industrial production of L-alanine has traditionally relied on an enzymatic process using L-aspartic acid as a substrate. nih.gov However, microbial fermentation using renewable biomass is gaining traction as an alternative route. nih.govresearchgate.net Many microorganisms can naturally produce L-alanine through the action of enzymes like aminotransferases or L-alanine dehydrogenase. nih.gov Engineered strains of Escherichia coli and Corynebacterium glutamicum have been developed for the enhanced production of L-alanine. nih.gov For instance, commercial production of L-alanine has been achieved using an engineered E. coli strain, with production occurring in large-scale fermentors. nih.gov
While the direct biocatalytic synthesis of this compound is less documented, the enzymatic production of its precursor, L-alanine, is well-established. researchgate.net Furthermore, research into the biocatalytic synthesis of other amino alcohols using enzymes like transaminases suggests the potential for developing enzymatic routes to alaninol. ucl.ac.uk The integration of biocatalytic steps in synthetic pathways offers advantages such as milder reaction conditions and improved selectivity. rsc.org
Enzymatic Production of Alanine and Alaninol
The enzymatic synthesis of alanine and alaninol leverages the catalytic power of specific enzymes to achieve high conversion rates and product purity. Key enzymes in these biocatalytic routes include alanine dehydrogenase, alanine racemase, and L-alanine reductase.
Alanine Dehydrogenase Activity in Alanine Synthesis
Alanine dehydrogenase (AlaDH) is a crucial enzyme that catalyzes the reversible reductive amination of pyruvate (B1213749) to L-alanine. researchgate.netpnas.org This NAD(H)-dependent enzyme is found in various microorganisms, including Bacillus subtilis, Rhodobacter capsulatus, and Thermotoga maritima. frontiersin.org The reaction, Pyruvate + NH₄⁺ + NADH ⇌ L-Alanine + NAD⁺ + H₂O, serves as a key route for ammonia assimilation and the production of L-alanine, an essential component for protein and peptidoglycan synthesis. researchgate.netpnas.org The expression of the ald gene, which codes for alanine dehydrogenase, has been a primary strategy in the metabolic engineering of microorganisms for L-alanine production. researchgate.netfrontiersin.org For instance, introducing heterologous alanine dehydrogenase has led to successful L-alanine fermentation in Escherichia coli. researchgate.net
Alanine Racemase in D/L-Alanine Production
Alanine racemase (Alr) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the interconversion between L-alanine and D-alanine. nih.govtandfonline.comnih.gov This racemization is vital for bacteria as D-alanine is a fundamental component of the peptidoglycan layer in their cell walls. nih.govtandfonline.comasm.org The gene encoding this enzyme is often denoted as alr or dadX. frontiersin.orgnih.gov In some bacteria, two isozymes exist: a constitutively expressed biosynthetic enzyme (alr) and an inducible catabolic enzyme (dadX) that is activated by high L-alanine concentrations. nih.gov The equilibrium constant (Keq) for the racemization reaction is approximately 1.0, allowing for the efficient production of a racemic mixture of D- and L-alanine. frontiersin.org This enzyme is a key component in biocatalytic systems designed for the synthesis of DL-alanine.
L-Alanine Reductase for L-Alaninol Production
The conversion of L-alanine to L-alaninol is catalyzed by L-alanine reductase. A cell-free preparation from Mycobacterium avium has been shown to contain an L-alanine reductase that reduces L-alanine to L-alaninol. chemicalbook.com This reduction is reportedly more efficient in the presence of ATP and NADH. chemicalbook.com Another route to L-alaninol involves the chemical reduction of an L-alanine ester's inorganic acid salt using sodium borohydride (NaBH₄). google.com While not a direct enzymatic conversion of alanine, this chemo-enzymatic approach highlights a pathway from an enzymatically-derived precursor. Furthermore, studies on Pseudomonas sp. have identified a pathway for isopropylamine (B41738) degradation that proceeds through an L-alaninol intermediate, suggesting the existence of enzymes capable of its synthesis. nih.govasm.org
Microbial Fermentation for Alanine Production
Microbial fermentation offers a promising alternative to chemical synthesis for the large-scale production of alanine. This approach utilizes engineered microorganisms to convert renewable feedstocks, such as glucose, into alanine.
Engineered Microorganisms for D/L-Alanine Biosynthesis
Metabolic engineering has been instrumental in developing microbial strains for efficient D/L-alanine production. A common strategy involves constructing recombinant Escherichia coli strains that co-express multiple genes. For example, a plasmid containing the genes for alanine dehydrogenase (ald), alanine racemase (dadX), and glucose dehydrogenase (gdh) from Bacillus pseudofirmus OF4 was introduced into E. coli BL21(DE3). frontiersin.org This engineered strain was capable of producing both D-alanine and L-alanine. frontiersin.org
Another approach involves inactivating competing metabolic pathways to channel carbon flux towards alanine production. For instance, in Arthrobacter oxydans HAP-1, a native producer of DL-alanine, the inactivation of alanine racemase resulted in a mutant strain that predominantly produced L-alanine. nih.govscispace.com Conversely, engineering E. coli to overexpress alanine dehydrogenase from Bacillus sphaericus has been shown to produce significant quantities of D/L-alanine. frontiersin.org
Table 1: Examples of Engineered Microorganisms for Alanine Production
| Microorganism | Genetic Modification | Product | Titer (g/L) | Fermentation Time (h) |
| Arthrobacter oxydans HAP-1 | Wild Type | D/L-Alanine | 75.6 | 120 |
| Escherichia coli ALS929 | Mutant | D/L-Alanine | 88 | 48 |
| Escherichia coli BL21(DE3) | Co-expression of ald, dadX, gdh | D/L-Alanine | D: 6.48, L: 7.05 | 3 |
| Arthrobacter oxydans DAN75 | Alanine racemase inactivation | L-Alanine | 75.6 | 120 |
This table presents data from various research findings. frontiersin.orgnih.govscispace.com
Optimization of Fermentation Conditions
Optimizing fermentation conditions is critical for maximizing the yield and productivity of alanine. Key parameters that are often fine-tuned include temperature, pH, substrate concentration, and inducer concentration.
For the whole-cell biocatalytic production of D/L-alanine using the engineered E. coli BL21(DE3) strain, the optimal conditions were found to be a temperature of 37°C and a pH of 10.1. frontiersin.org The reaction mixture included 200 mM D-glucose, 200 mM sodium pyruvate, and 200 mM ammonium (B1175870) chloride. frontiersin.org Optimization of the inducer concentration (IPTG) and the mass-to-volume ratio of the bacterial cell pellets also significantly enhanced biosynthesis. frontiersin.orgresearchgate.net
In fed-batch fermentation processes, controlling the feeding strategy of the carbon source, such as glucose, is crucial to avoid substrate inhibition and maintain high productivity. frontiersin.org For instance, an Arthrobacter oxydans HAP-1 strain produced 75.6 g/L of D/L-alanine in 120 hours through fed-batch fermentation with glucose consumption of 120 g/L. frontiersin.org Similarly, a two-stage fermentation process, where cells are first grown to a high density and then used for production, has been successfully employed for L-alanine production in engineered E. coli. scispace.comejbiotechnology.info
Table 2: Optimized Conditions for D/L-Alanine Synthesis
| Parameter | Optimal Value/Condition |
| Temperature | 37°C frontiersin.org |
| pH | 10.1 (Na₂CO₃-NaHCO₃ buffer) frontiersin.org |
| Substrates | 200 mM D-glucose, 200 mM sodium pyruvate, 200 mM ammonium chloride frontiersin.org |
| Cell Pellet Concentration | 1/20 g/mL frontiersin.org |
This table summarizes optimized conditions from whole-cell biocatalysis experiments. frontiersin.orgresearchgate.netresearchgate.net
Novel Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of innovative and efficient methods for constructing complex molecules. These novel approaches prioritize efficiency, sustainability, and atom economy. In the context of this compound and its derivatives, new strategies focus on multicomponent reactions, green chemistry principles, and advanced catalytic transformations to streamline production and minimize environmental impact.
One-Pot Multicomponent Reactions Involving this compound
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each starting material. wikipedia.orgmdpi.com This approach is prized for its operational simplicity, reduction of intermediate isolation steps, and inherent atom economy, which minimizes waste and saves time and resources. wikipedia.orgbeilstein-journals.org
The bifunctional nature of this compound, containing both a primary amine and a primary hydroxyl group, makes it an excellent candidate for participation in MCRs to generate diverse and structurally complex heterocyclic compounds. Although specific MCRs starting directly with this compound are not extensively documented, its utility can be inferred from reactions involving similar 1,2-amino alcohols.
A notable example is the three-component domino cyclization involving an amino alcohol, ethyl trifluoropyruvate, and a methyl ketone. acs.org In this type of reaction, the amino alcohol acts as a bifunctional nucleophile. The amine group initially forms an enamine or imine intermediate with the ketone or pyruvate, respectively, while the hydroxyl group participates in a subsequent intramolecular cyclization step. This cascade process leads to the formation of complex, fused ring systems such as tetrahydropyrrolo[2,1-b]oxazol-5-ones. acs.org By substituting a generic amino alcohol with this compound in such a reaction, it is possible to synthesize chiral bicyclic γ-lactams containing the characteristic methyl group from the alaninol backbone.
The table below illustrates a representative multicomponent reaction scheme where an amino alcohol like this compound could be utilized.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |
| Amino Alcohol (e.g., this compound) | Ethyl Trifluoropyruvate | Methyl Ketone | Tetrahydropyrrolo-oxazolones / Tetrahydropyrrolo-oxazinones |
*This table outlines the components of a multicomponent reaction for synthesizing complex heterocyclic structures, for which this compound is a suitable substrate. acs.org *
These reactions demonstrate the potential of this compound as a valuable building block in diversity-oriented synthesis, enabling the rapid assembly of complex molecular scaffolds from simple, readily available precursors in a single step. mdpi.com
Green Chemistry Principles in this compound Synthesis
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound and its precursors is increasingly being viewed through the lens of sustainability, incorporating principles such as the use of renewable feedstocks, biocatalysis, and environmentally benign solvents. diva-portal.orgbeilstein-journals.org
A key principle of green chemistry is the use of catalytic processes, particularly biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions. researchgate.net This approach is exemplified in the biotransformation of simple, inexpensive molecules into valuable chiral compounds like L-Alaninol. nih.gov For instance, microorganisms can convert waste products or simple prochiral compounds into alaninol, aligning with green chemistry goals by utilizing renewable resources and minimizing harmful byproducts. researchgate.net
Another green principle involves minimizing or avoiding unnecessary derivatization, such as the use of protecting groups, which require additional reagents and generate waste. researchgate.net Enzymes are highly specific and can often react at one site of a molecule while leaving other functional groups untouched, thereby obviating the need for protection/deprotection steps. researchgate.net The enzymatic production of L-Alaninol from isopropylamine by Pseudomonas sp. is a testament to this efficiency. nih.gov
Furthermore, the use of non-toxic, environmentally friendly solvents like water or ethanol is favored over hazardous organic solvents. diva-portal.org The synthesis of Schiff bases from DL-alanine, a direct precursor to this compound, has been efficiently achieved in water, highlighting a green and operationally simple method. diva-portal.org
| Green Chemistry Principle | Application in this compound/Precursor Synthesis | Source(s) |
| Use of Catalysis | Employment of enzymes (biocatalysis) from microorganisms (Pseudomonas sp.) for the transformation of isopropylamine to L-Alaninol. nih.gov | researchgate.netnih.gov |
| Design for Energy Efficiency | Conducting reactions under mild, ambient, or slightly elevated temperatures to reduce energy consumption. diva-portal.orgbeilstein-journals.org | diva-portal.orgbeilstein-journals.org |
| Use of Renewable Feedstocks | Utilizing biomass-derived precursors like lactic acid for the synthesis of alanine. | |
| Reduce Derivatives | Using highly specific enzymes to avoid the need for protecting groups during synthesis. researchgate.net | researchgate.net |
| Safer Solvents and Auxiliaries | Performing reactions in environmentally benign solvents such as water to replace toxic organic solvents. diva-portal.org | diva-portal.org |
This table summarizes the application of key green chemistry principles to the synthesis of this compound and its direct precursor, DL-alanine.
Catalytic Transformations for this compound Production
Catalytic methods offer powerful and efficient pathways for the production of this compound and its parent amino acid, DL-alanine. These transformations can be broadly categorized into biocatalytic and chemo-catalytic routes, both of which provide advantages in terms of selectivity and reaction efficiency.
Biocatalytic Production
A notable biocatalytic route involves the transformation of isopropylamine into L-Alaninol by the bacterium Pseudomonas sp. strain KIE171. nih.gov This pathway proceeds through a series of enzyme-catalyzed steps involving N-glutamylated intermediates. The proposed degradation pathway converts isopropylamine into L-Alaninol via two key intermediates: γ-glutamyl-isopropylamide and γ-glutamyl-l-alaninol. nih.gov The final step is the hydrolysis of γ-glutamyl-l-alaninol to L-Alaninol and L-glutamate, catalyzed by the enzyme IpuF. nih.gov This biological transformation is highly specific and represents a sustainable method for producing the chiral amino alcohol from a simple, prochiral starting material. nih.gov
Chemo-Catalytic Production
Chemo-catalytic methods often focus on the conversion of biomass-derived platform chemicals, such as lactic acid, into alanine. Lactic acid can be catalytically converted to alanine through a process of dehydrogenation, amination, and hydrogenation. Various heterogeneous catalysts have been developed for this transformation. For example, noble metals supported on a core-shell Ni@C material (M/Ni@C, where M = Ru, Pt, Pd) have shown significant catalytic activity. Among these, the Ru/Ni@C catalyst demonstrated superior performance, achieving a 63.7% yield of alanine from lactic acid under optimized conditions. The mechanism involves the catalyst facilitating both dehydrogenation and ammonia adsorption, which are crucial for the amination process.
Other research has explored catalysts like ruthenium supported on carbon nanotubes (Ru/CNT) for the conversion of α-hydroxyl acids to amino acids, showing that Ru has a significant enhancing effect on the dehydrogenation step in the presence of ammonia.
The following table provides a comparative overview of different catalytic systems used for the production of alaninol or its precursor, alanine.
| Substrate | Catalyst System | Reaction Conditions | Product | Yield / Selectivity | Source(s) |
| Isopropylamine | Pseudomonas sp. strain KIE171 (Whole-cell biocatalyst) | Resting cells incubation | L-Alaninol | Not Quantified | nih.gov |
| Lactic Acid | Ru/Ni@C | 200 °C, 2 h, 1.5 MPa H₂ | DL-Alanine | 63.7% Yield, 91.4% Selectivity | |
| Lactic Acid | Ru/CNT | 180 °C, 2 h, NH₃, H₂ | DL-Alanine | ~55% Yield | |
| Lactic Acid | CdS Nanosheets (Photocatalyst) | 50 °C, Visible Light, NH₃ | DL-Alanine | 10.5 mmol·g⁻¹·h⁻¹ Productivity |
This table compares various catalytic methods for the synthesis of alaninol and alanine, detailing the substrates, catalysts, conditions, and reported outcomes.
Advanced Characterization and Analytical Techniques for Dl Alaninol
Spectroscopic Analysis in Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in DL-alaninol and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including this compound and its derivatives. researchgate.netmdpi.com It provides detailed information about the chemical environment of individual atoms. researchgate.net Both ¹H and ¹³C NMR are utilized to confirm the molecular structure. For instance, ¹H NMR can be used to study the conversion of L-alanine to D-alanine in certain derivatives. researchgate.net In studies of paramagnetic complexes like Cu(dl-alanine)₂, very fast magic angle spinning (VFMAS) in solid-state NMR has been shown to significantly enhance sensitivity and resolution. nih.gov The analysis of isotope-labelled derivatives, such as those of DL-canaline, a structural analog of ornithine, also heavily relies on NMR for structural confirmation and purity assessment. openmedscience.com
Fourier Transform Infrared (FTIR) Spectroscopy in Functionalization Studies
Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying functional groups and studying changes in molecular structure during functionalization reactions. nih.gov The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. nih.gov
In the context of this compound and its derivatives, FTIR is used to confirm the presence of key functional groups such as hydroxyl (-OH), amino (-NH₂), and alkyl (C-H) groups. researchgate.net For example, when DL-alanine is functionalized onto a support like MCM-41, FTIR spectra can confirm the successful grafting by showing characteristic bands. A broad band between 2700 and 3200 cm⁻¹ can indicate the -COOH group of the functionalized alanine (B10760859), while a peak around 3090 cm⁻¹ can be assigned to the secondary amine (N-H) stretching mode. researchgate.net The N-H bending mode may appear around 1595 cm⁻¹. researchgate.net Studies on DNP-α-amino acid derivatives have shown that while the spectra of related compounds are similar, there are sufficient variations to allow for positive identification. cdnsciencepub.com Changes in the FTIR spectra of alanine before and after certain reactions can provide evidence of chemical transformations. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and investigating the fragmentation patterns of molecules like this compound. The molecular weight of this compound is 75.11 g/mol . chemsrc.comsigmaaldrich.comsigmaaldrich.com MS analysis provides the exact mass of a molecule and can be used to deduce its elemental composition. chemsrc.com
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of ions. In the analysis of amino acids, the most abundant precursor ion is often the protonated molecule [M+H]⁺, which then fragments into characteristic product ions, such as by the loss of a carboxylic acid group [(M-COOH)]⁺. researchgate.net While isobaric compounds (molecules with the same nominal mass) like leucine (B10760876) and isoleucine can be challenging to distinguish, they may produce unique fragment ions that allow for their differentiation. researchgate.netepa.gov Similarly, unique fragmentation patterns can help distinguish between isomers like alanine and beta-alanine. epa.gov Methods like All Ion Fragmentation (AIF) can be used for the comprehensive analysis of small-molecule metabolites, although poorly fragmented molecules like alanine can present challenges. biorxiv.org
Chromatographic Separation and Quantification
Chromatographic techniques are indispensable for separating this compound from mixtures and quantifying its purity and enantiomeric composition.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and determining the enantiomeric excess of this compound. Since β-amino alcohols like alaninol lack a strong UV chromophore, derivatization is often a necessary step before HPLC analysis to enable UV detection. scispace.comoup.com One approach involves using a chiral derivatizing reagent, such as benzimidazole-(S)-naproxen amide, to form diastereomers that can be separated and detected. oup.comnih.gov Another common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with amino acids to form diastereomers that can be separated by reversed-phase HPLC. researchgate.netnih.gov
HPLC methods have been developed and validated for the enantioseparation of various β-amino alcohols, including this compound, achieving excellent resolution. nih.gov These methods can be highly sensitive, with limits of detection (LOD) in the picomole range. scispace.comoup.com The accuracy and precision of these methods are typically validated through intra- and inter-day assays. oup.com For instance, a validated method for DL-leucinol diastereomers showed high precision with low relative standard deviation (RSD) values. oup.com Purity analysis of derivatives like N-Acetyl-DL-alanine and DL-Alanine methyl ester hydrochloride is also commonly performed using HPLC. vwr.comavantorsciences.com
Table 1: HPLC Method Parameters for Amino Alcohol Analysis
| Parameter | Value | Reference |
| Column | Waters Spherisorb ODS2 (250 × 4.6 mm I.D., 5 µm) | oup.com |
| Mobile Phase | Triethylammonium phosphate (B84403) (10 mM, pH 4.0)–acetonitrile (MeCN) | oup.com |
| Gradient | Linear gradient of MeCN from 35% to 65% within 45 min | oup.com |
| Flow Rate | 1.0 mL/min | oup.com |
| Detection | UV at 231 nm | oup.com |
| LOD | 0.5–2.5 pmol | oup.com |
Chiral Stationary Phases for Enantioseparation
The direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in HPLC. These phases create a chiral environment that allows for differential interaction with the D- and L-enantiomers, leading to their separation.
Various types of CSPs have been developed for the enantioseparation of amino acids and their derivatives. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used. researchgate.net For instance, an amylose-based stationary phase has been used for the enantiomeric resolution of dipeptides like DL-alanine-DL-tryptophan. researchgate.netscilit.com Cyclodextrin-based and cyclofructan-based CSPs have also shown promise for the enantioseparation of DL-amino acids. mdpi.com Another approach involves using CSPs based on calixarenes functionalized with chiral selectors like L-alanine. nih.gov Ligand-exchange chromatography, often using a chiral selector like L-proline added to the mobile phase or bound to the stationary phase, is another effective strategy for resolving racemic amino acid mixtures. chromatographyonline.comscielo.br The CROWNPAK CR-I(+) and CR-I(-) columns are specifically designed for the chiral separation of D/L amino acids without derivatization. shimadzu.com
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives
While HPLC is a primary tool for the analysis of derivatized this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) offers a powerful alternative, particularly for volatile derivatives. To make this compound suitable for GC analysis, it must first be converted into a more volatile and thermally stable derivative. This is typically achieved through derivatization reactions that cap the polar amino and hydroxyl groups.
Common derivatization strategies for GC analysis of amino alcohols include silylation, acylation, or a combination of both. For instance, reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can convert the -NH2 and -OH groups into their trimethylsilyl (B98337) (-Si(CH3)3) ethers and amines, respectively. Subsequent acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can further enhance volatility and improve chromatographic peak shape.
Once derivatized, the volatile this compound derivative is introduced into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Chiral GC columns, which have a chiral stationary phase, can be used to separate the enantiomers of the derivatized this compound.
The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern for the derivatized this compound, acting as a "molecular fingerprint" that allows for its unambiguous identification. The high sensitivity and selectivity of MS detection make GC-MS an excellent technique for trace-level analysis and confirmation of this compound in complex matrices.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions, including the synthesis and derivatization of this compound. psu.edu By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, it is possible to qualitatively assess the consumption of starting materials and the formation of products.
The separation on a TLC plate is based on the differential partitioning of the components of the mixture between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or mixture of solvents). The separated spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent. For amino alcohols like this compound, which are not UV-active, staining with a reagent like ninhydrin (B49086) is a common method for visualization, which produces a characteristic colored spot.
In the context of derivatization reactions, TLC can be used to determine the optimal reaction time by observing the point at which the spot corresponding to the starting material (this compound) disappears and the spot for the derivatized product is maximized. psu.edu It can also help in identifying the presence of any side products or impurities. While not a quantitative technique, TLC provides crucial qualitative information that guides the optimization of reaction conditions before scaling up or proceeding with more complex and time-consuming analytical methods like HPLC or GC.
Other Analytical Methods
Beyond chromatographic techniques, several other analytical methods provide valuable information about the structural and physicochemical properties of this compound.
X-Ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, which can exist in a crystalline form, single-crystal XRD analysis can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This data is fundamental to understanding its physical properties and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. For a racemic compound like this compound, XRD can reveal whether it crystallizes as a racemic compound (both enantiomers in the same unit cell) or as a conglomerate (a mechanical mixture of crystals of the pure enantiomers).
Circular Dichroism (CD) Spectroscopy for Chiral Recognition
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is a racemic mixture and therefore CD-inactive, the individual enantiomers, L-Alaninol and D-Alaninol, will produce mirror-image CD spectra. CD spectroscopy is particularly useful for determining the enantiomeric excess or optical purity of a sample of alaninol. Furthermore, it can be used to study the chiral recognition between alaninol enantiomers and other chiral molecules, such as chiral derivatizing agents or chiral selectors in chromatography. The induced CD signals upon complexation can provide insights into the nature of the diastereomeric interactions.
Scanning Tunneling Microscopy (STM) for Surface Adsorption Studies
Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can visualize and manipulate individual atoms and molecules on a conducting surface. Studies of the adsorption of amino acids and related molecules like alaninol on surfaces are crucial for understanding their behavior in various applications, including heterogeneous catalysis and the development of biosensors. STM can provide real-space images of how this compound molecules arrange themselves on a surface, revealing details about their orientation, packing, and intermolecular interactions in two dimensions. Such studies can also shed light on the chiral self-assembly of alaninol on surfaces, where the enantiomers may form distinct domains or patterns.
Mechanistic Studies and Reaction Kinetics of Dl Alaninol
Reaction Pathways and Intermediates in DL-Alaninol Synthesis
The conversion of amino acids to amino alcohols via catalytic hydrogenation is a significant process. The mechanism for the stereoretentive hydrogenation of L-alanine to L-alaninol over a Ruthenium/Carbon (Ru/C) catalyst has been proposed to occur in several steps. umaine.edu This pathway is considered analogous for the DL-racemic mixture.
A critical aspect of this reaction is the necessity of an acidic medium. acs.org In a neutral pH environment, alanine (B10760859) exists as a zwitterion, which is not readily hydrogenated. The addition of an acid, such as phosphoric acid, protonates the carboxylate group, forming the reactive protonated species (the carboxylic acid form) that can undergo hydrogenation. acs.orgacs.org
The proposed reaction pathway involves three key stages: umaine.edu
Initial Hydrogenation: The protonated amino acid is first hydrogenated to form a gem-diol intermediate.
Dehydration: This gem-diol intermediate is unstable and loses a water molecule to form the corresponding aldehyde.
Final Hydrogenation: The aldehyde intermediate is then rapidly hydrogenated to the final amino alcohol product, this compound.
This mechanism maintains the original stereochemical configuration at the alpha-carbon because the conversion involves a surface-bound intermediate on the catalyst. umaine.edu The presence of excess acid not only facilitates the formation of the reactive species but also increases the reaction rate and selectivity. umaine.edu
Oxidation Kinetics of DL-Alanine and Related Compounds
The study of the oxidation of DL-Alanine, the precursor to this compound, provides insight into its chemical stability and reactivity. Various oxidizing agents have been used to investigate these kinetics, revealing complex mechanistic pathways.
The oxidation of DL-Alanine by permanganate (B83412) ion (MnO₄⁻) has been investigated under different conditions, particularly in acidic media. cdnsciencepub.comorientjchem.orgcdnsciencepub.comorientjchem.org The reaction kinetics are complex and highly dependent on the acidity of the medium. cdnsciencepub.com
In aqueous phosphate (B84403) buffers, the oxidation is autocatalyzed by a soluble form of colloidal manganese dioxide (MnO₂), an inorganic product of the reaction. rsc.orgrsc.org This process can be described by two distinct pathways:
Non-catalytic pathway: This route is first-order in both permanganate and L-alanine, with an activation energy of 74.0 kJ mol⁻¹. rsc.org
Catalytic pathway: This route is first-order in both the oxidant and the autocatalytic MnO₂ species. Its dependence on the alanine concentration follows the Freundlich adsorption isotherm, and it has a lower activation energy of 67.2 kJ mol⁻¹. rsc.org
A proposed mechanism involves the formation of an intermediate complex between the amino acid and the oxidant species. researchgate.net
Table 1: Kinetic Parameters for the Oxidation of DL-Alanine by Permanganate
| Medium | Kinetic Order (Alanine) | Kinetic Order (Permanganate) | Key Mechanistic Feature | Activation Energy (Ea) | Ref |
|---|---|---|---|---|---|
| Perchloric Acid | 1 (initial stage) | 1 (initial stage) | Autoacceleration by Mn(III)/Mn(IV) | 15.77 Kcal/mol | cdnsciencepub.comorientjchem.org |
| Sulphuric Acid | 1 | 1 | Formation of a plausible complex | 17.32 Kcal/mol | orientjchem.org |
| Phosphate Buffer | 1 (non-catalytic) | 1 (non-catalytic) | Autocatalysis by colloidal MnO₂ | 74.0 kJ/mol (non-catalytic) | rsc.org |
Note: The data presented is compiled from multiple studies and conditions may vary.
N-Bromosuccinimide (NBS) is another reagent used to study the oxidation of amino acids, leading to their oxidative decarboxylation. missouri.edu The kinetics of the oxidation of DL-alanine by NBS have been studied in both uncatalyzed and Ru(III)-catalyzed systems in an acetic acid and perchloric acid medium. bas.bg
In both catalyzed and uncatalyzed reactions, the kinetic orders were found to be first-order with respect to NBS and a fractional order with respect to DL-alanine. bas.bg The reaction rate is inhibited by an increase in perchloric acid concentration, suggesting that the unprotonated form of the amino acid is the reactive species. bas.bg For DL-alanine, the proposed mechanism involves the slow abstraction of the α-hydrogen as a hydride ion from the substrate or its acyl hypobromite (B1234621) intermediate to yield an imine. acs.org
Another study in an aqueous alkaline medium proposes that NBS reacts with the α-amino acid anion to form an α-amino acyl hypohalite intermediate. oup.com This intermediate then decomposes in the rate-determining step to give the final products. oup.com This mechanism is supported by the observation of zero-order kinetics with respect to the substrate concentration, indicating that the decomposition of the rapidly formed intermediate is the slow step. oup.com
Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. wikipedia.org
In the oxidation of L-alanine by the flavoenzyme L-amino acid oxidase, the primary deuterium (B1214612) KIE (the effect of substituting the α-hydrogen with deuterium) was found to be pH-independent with an average value of 6.0 ± 0.5. acs.orgnih.gov This large value is consistent with the C-H bond cleavage being the rate-limiting step. acs.orgnih.gov Furthermore, a ¹⁵N KIE of 1.0145 ± 0.0007 at pH 8 was observed, which provides information about changes in the bonding of the nitrogen atom during the reaction. acs.orgnih.gov
Studies on D-amino acid oxidase with D-alanine as the substrate also show a significant primary deuterium KIE of 5.7. nih.gov The beta-secondary deuterium KIE was found to be indistinguishable from unity. nih.gov These results are inconsistent with a concerted mechanism but fully support a stepwise mechanism involving a carbanion intermediate. nih.gov
Table 2: Kinetic Isotope Effects (KIE) in Alanine Oxidation
| System | Isotope Substitution | KIE Value | Implication | Ref |
|---|---|---|---|---|
| L-Alanine / L-amino acid oxidase | α-Deuterium | 6.0 ± 0.5 | C-H bond cleavage is rate-limiting | acs.orgnih.gov |
| L-Alanine / L-amino acid oxidase | ¹⁵N | 1.0145 ± 0.0007 | Reports on N-atom bonding changes | acs.orgnih.gov |
| D-Alanine / D-amino acid oxidase | Primary Deuterium | 5.7 | C-H bond cleavage is rate-limiting | nih.gov |
| D-Alanine / D-amino acid oxidase | Beta-secondary Deuterium | ~ 1.0 | Inconsistent with concerted mechanism; supports carbanion intermediate | nih.gov |
| Glycine (B1666218) / NBS | Solvent (D₂O) | 2.0 | Solvent participation in the transition state | acs.org |
Note: Glycine is included as a structural analog to provide further mechanistic insight.
Hydrogenation Reaction Mechanisms to Alaninol
The synthesis of alaninol via hydrogenation of alanine is a key industrial process. Understanding its mechanism and kinetics is crucial for process optimization. The reaction is typically performed over a heterogeneous catalyst, and its kinetics can be modeled to predict reaction rates.
The kinetics of the aqueous-phase hydrogenation of L-alanine to L-alaninol over a 5 wt % Ru/C catalyst have been successfully described by a Langmuir-Hinshelwood (L-H) kinetic model. acs.orgacs.org This model is based on the adsorption of reactants onto the catalyst surface, followed by a surface reaction.
The proposed L-H model assumes a two-site mechanism: acs.orgacs.orgcapes.gov.br
Site 1 (S₁): Protonated alanine and undissociated phosphoric acid (used to acidify the solution) competitively adsorb onto one type of surface catalytic site. The adsorption of phosphoric acid acts as an inhibitor.
Site 2 (S₂): Hydrogen dissociatively adsorbs on a second type of site.
The choice of protonated alanine as the reactive species is based on the experimental observation that acid must be added to facilitate the hydrogenation. acs.org The surface reaction between adsorbed protonated alanine and adsorbed hydrogen is considered the rate-determining step. This model effectively fits experimental data over a range of temperatures, pressures, and concentrations, with an average error between experimental and predicted conversions of 8%. acs.org The model provides valuable insight into the catalytic reaction mechanism and serves as a basis for reactor design and further investigation into aqueous-phase hydrogenations. researchgate.netntnu.no
Chiral Inversion and Racemization Pathways of Alanineaip.org
The stereochemistry of amino acids is fundamental to their biological function, with L-amino acids being the predominant form in terrestrial life. However, the existence of D-amino acids in various organisms and the potential for the abiotic formation of racemic mixtures in extraterrestrial environments highlight the importance of understanding the mechanisms of chiral inversion and racemization. jamstec.go.jpresearchgate.net Alanine, as the simplest chiral amino acid, serves as a crucial model for studying these stereochemical transformations.
Computational studies have been instrumental in elucidating the potential pathways for the interconversion of D- and L-alanine. researchgate.net Theoretical searches of potential energy surfaces have revealed that a direct conversion between the D and L optical isomers through a single transition state is not a feasible pathway. researchgate.net Instead, the chiral inversion of alanine is proposed to proceed through the formation of an achiral intermediate or transition state. researchgate.net This process involves the migration of a substituent group at the chiral center, followed by rotation to yield the inverted enantiomer. jamstec.go.jp Quantum-mechanical computations have identified several possible channels for this interconversion, primarily involving the rotation of a single-bonded pair of two functional groups (H, CH3, NH2, and COOH) around the asymmetric carbon atom. researchgate.net
In biological systems, the racemization of alanine is primarily catalyzed by enzymes known as alanine racemases. nih.govnih.gov These enzymes, which are dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), play significant roles in both catabolic and anabolic pathways. nih.govnih.gov For instance, in many bacteria, alanine racemase is essential for providing D-alanine, a key component of the peptidoglycan cell wall. nih.gov The catalytic mechanism of PLP-dependent alanine racemases involves a series of steps:
Formation of an external aldimine between the L-alanine substrate and the PLP cofactor. nih.gov
Abstraction of the α-proton, leading to the formation of a quinonoid intermediate. nih.gov
Addition of a proton to the opposite face of the molecule. nih.gov
Release of the D-alanine product. nih.gov
This enzymatic process facilitates the reversible interconversion between L- and D-alanine. nih.gov Some organisms possess distinct catabolic alanine racemases, such as DadX in E. coli, which are induced by L-alanine and are involved in its utilization as a nitrogen or carbon source. nih.govnih.gov
The kinetic parameters of alanine racemases have been characterized in various organisms. For example, the alanine racemase (Alr1p) from the yeast Schizosaccharomyces pombe exhibits different affinities and maximum velocities for its substrates. nih.govpnas.org
**Table 1: Kinetic Parameters of Alr1p from *Schizosaccharomyces pombe***
| Substrate | Apparent Km (mM) | Apparent Vmax (μmol/min/mg) |
|---|---|---|
| L-Alanine | 5.0 | 670 |
| D-Alanine | 2.4 | 350 |
Data sourced from Uo, T., et al. (2001). nih.govpnas.org
Beyond single-enzyme racemization, a novel two-component system for arginine racemization has been discovered in Pseudomonas aeruginosa, which involves coupled catabolic and anabolic dehydrogenases. This finding suggests that similar multi-enzyme pathways could potentially exist for other amino acids, including alanine, in different organisms.
The study of chiral inversion is not limited to biological contexts. The observation of a slight excess of L-enantiomers in meteorite samples suggests that stereoinversion processes may have occurred in extraterrestrial environments, potentially influencing the origin of homochirality on Earth. jamstec.go.jp Computational models exploring the stereochemical pathways of alanine precursors, such as 2-aminopropionitrile, under conditions akin to the interstellar medium, provide insights into the feasibility of such abiotic chiral inversion. jamstec.go.jp
Furthermore, enantiomer-specific isotope analysis (ESIA) has emerged as a powerful tool to distinguish between biogenic and abiogenic origins of amino acid chirality. researchgate.net For instance, abiotic synthesis of racemic D- and L-alanine via a nucleophilic substitution reaction (SN1 type) results in isotopically homogeneous enantiomers. researchgate.net In contrast, biological racemization processes, such as those catalyzed by alanine racemase, can induce differences in the nitrogen isotopic composition between D- and L-alanine. researchgate.net For example, during hydrolysis, a small percentage of L-alanine can racemize to D-alanine. researchgate.net
Table 2: Racemization of Alanine during Hydrolysis
| Amino Acid | Racemization (%) |
|---|---|
| D-Alanine from L-Alanine | 0.5 - 1.3 |
Data represents the percentage of D-alanine generated from L-alanine during a 22-hour hydrolysis treatment. Sourced from Amelung and Zhang (2001) as cited in Takano, Y., et al. (2010). researchgate.net
Dl Alaninol As a Chiral Building Block and Precursor in Organic Synthesis
Applications in Asymmetric Synthesis
DL-Alaninol serves as a versatile chiral building block in asymmetric synthesis, a field focused on the selective production of a single stereoisomer of a chiral molecule. Its utility stems from its readily available nature and the presence of both a hydroxyl and an amino group on a chiral scaffold. These functional groups allow it to be temporarily incorporated into a reactant molecule as a "chiral auxiliary" to direct the stereochemical outcome of a reaction, or to be used as a foundation for the development of chiral catalysts and ligands.
Stereoselective Transformations Using Alaninol Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereoselectivity of a reaction. After the desired transformation, the auxiliary is removed, having fulfilled its role of directing the formation of a specific stereoisomer. The majority of chiral auxiliaries are derived from inexpensive, naturally occurring chiral sources. researchgate.net Alaninol and its derivatives, like phenylalaninol, are effective in this role, particularly in reactions involving enolates, such as alkylations and aldol reactions. researchgate.netresearchgate.net
The mechanism of action for these auxiliaries relies on their ability to create a sterically biased environment around the reactive center. For instance, when an alaninol-derived auxiliary is attached to a carbonyl compound, it forms a chiral enolate. The bulky groups on the auxiliary block one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. This results in a highly diastereoselective bond formation. researchgate.net
A notable example involves the use of chiral oxazolidinones, which can be synthesized from amino alcohols like alaninol. These Evans' auxiliaries are highly successful in directing a wide range of asymmetric transformations. researchgate.net The process generally involves:
Attachment of the chiral auxiliary to the substrate.
Selective enolization to form a specific enolate geometry (e.g., a Z-enolate). researchgate.net
Diastereoselective reaction of the enolate with an electrophile.
Mild, non-destructive cleavage of the auxiliary to yield the enantiomerically enriched product. researchgate.net
| Transformation Type | Auxiliary Type | Key Feature | Typical Diastereoselectivity |
| Asymmetric Alkylation | Oxazolidinone | Face-shielding of enolate | High (often >95%) |
| Asymmetric Aldol Reaction | Oxazolidinone | Control of enolate geometry | High (up to 32:1 dr) researchgate.net |
| Diels-Alder Reaction | Camphor-derived | Steric hindrance | High |
Role in Chiral Catalysis Development
Beyond its use as a stoichiometric auxiliary, alaninol is a valuable precursor for the synthesis of chiral ligands used in transition-metal catalysis and organocatalysis. In this context, the chirality of the alaninol backbone is transferred to the catalyst, which can then induce enantioselectivity in a reaction catalytically.
Alanine (B10760859) itself, the parent amino acid of alaninol, has been shown to be a simple but effective organocatalyst for direct asymmetric intermolecular aldol reactions. rsc.org It can achieve excellent stereocontrol, furnishing aldol products in high yields and with exceptional enantiomeric excess (up to >99% ee). rsc.org This principle extends to derivatives, where the amino alcohol structure of alaninol can be incorporated into more complex ligand frameworks.
The development of chiral catalysts often involves creating ligands that can coordinate to a metal center, forming a chiral environment that influences the reaction's stereochemical pathway. Alaninol-derived ligands are used in various catalytic processes, including:
Asymmetric Hydrogenation: Where the catalyst delivers hydrogen to one face of a prochiral double bond.
Asymmetric C-C Bond Formation: Creating chiral carbon skeletons with high enantioselectivity. nih.gov
Asymmetric Amination: As demonstrated in the enantioselective synthesis of β-amino alcohols via radical C-H amination, where a chiral copper catalyst bearing a specific ligand controls the stereochemistry. nih.gov
The success of these catalysts is based on the precise three-dimensional arrangement of the ligand around the metal center, a structure whose chirality originates from the alaninol precursor.
Synthesis of Complex Molecular Architectures
This compound is a starting material for the synthesis of more complex molecules, leveraging its chiral backbone and dual functional groups for elaboration.
Preparation of N-Cbz-DL-alanine Amide and its Derivatives
N-Cbz-DL-alanine amide is a protected form of the alanine amino acid. While not directly synthesized from this compound in a single step, this compound is synthetically related to DL-alanine, which is the direct precursor. The synthesis of N-Cbz derivatives is a fundamental step in peptide chemistry and the creation of more complex molecules.
The typical synthesis involves the reaction of DL-alanine with benzyl chloroformate (Cbz-Cl) under basic conditions to protect the amino group. The resulting N-Cbz-DL-alanine can then be converted to its amide. A common method for forming the amide bond is through the use of coupling agents. For instance, N-Cbz-alanine can be reacted with substituted phenols in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form ester derivatives, demonstrating the activation of the carboxyl group for amide or ester bond formation. sioc-journal.cn The direct amidation would follow a similar pathway, reacting the activated N-Cbz-alanine with an amine source.
| Reactant 1 | Reactant 2 | Coupling Agent/Base | Product |
| DL-Alanine | Benzyl Chloroformate | Base (e.g., NaHCO₃) | N-Cbz-DL-alanine |
| N-Cbz-DL-alanine | Ammonia (B1221849)/Amine | DCC/DMAP | N-Cbz-DL-alanine Amide |
Formation of Diastereomers of DL-β-amino Alcohols
The synthesis of β-amino alcohols is of significant interest as this motif is present in many biologically active compounds. Synthetic routes often aim to control the relative stereochemistry between the hydroxyl and amino groups, leading to either syn or anti diastereomers.
This compound can serve as a chiral template or starting material in these syntheses. One established method for producing β-amino alcohols is through the ring-opening of epoxides with amines. The regioselectivity of this reaction can sometimes be poor, but it can be controlled. Another powerful method is the Sharpless asymmetric aminohydroxylation of alkenes, which can directly introduce both the amino and hydroxyl groups with high enantioselectivity.
Furthermore, diastereoselective reduction of α-amino ketones is a key strategy. For example, the biocatalytic reduction of an α-amino ketone precursor to (1S,2R)-ephedrine, a β-amino alcohol, has been achieved with high diastereomeric purity (>98%) and enantiomeric excess (99.4%) using Rhodococcus strains. nih.gov This highlights how stereocontrolled reduction can yield a specific diastereomer. Starting from a chiral pool molecule like alaninol, multi-step sequences involving stereoselective additions or reductions can be designed to target specific diastereomers of more complex β-amino alcohols.
Synthesis of Enantiopure and Racemic Aziridine Derivatives
Aziridines are valuable three-membered heterocyclic building blocks in organic synthesis. Enantiopure aziridines are particularly sought after for the synthesis of complex nitrogen-containing molecules. This compound can be a precursor for chiral aziridines.
A synthetic route involves converting the amino alcohol into a species that can undergo intramolecular cyclization. For example, chiral 1-aminoalkyl chloromethyl ketimines can be synthesized in enantiomerically pure form. The subsequent reduction of these amino ketimines leads to a spontaneous cyclization event that affords aminoalkyl aziridines with a high diastereoisomeric excess. nih.gov This strategy effectively transforms the stereochemical information from the initial amino alcohol into the final aziridine ring. The conversion typically involves activating the hydroxyl group (e.g., converting it to a good leaving group like a tosylate or halide) followed by intramolecular nucleophilic attack by the nitrogen atom.
| Starting Material Class | Key Intermediate | Final Product | Stereochemical Outcome |
| Amino alcohol (e.g., Alaninol) | Amino ketimine | Aminoalkyl aziridine | High diastereoselectivity nih.gov |
| Amino alcohol | N-protected-2-haloamine | N-protected aziridine | Controlled by intramolecular Sₙ2 reaction |
Construction of Nitrogen-Containing Heterocycles (e.g., Morpholines)
Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. This compound proves to be a valuable starting material for the synthesis of various substituted nitrogenous heterocycles, with a notable application in the formation of morpholine rings.
The synthesis of morpholines often involves the cyclization of 1,2-amino alcohols, such as this compound. One common strategy is the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride or related carboxylic ester derivatives that have a leaving group alpha to the carbonyl. This typically involves a two-step process to first synthesize a morpholinone, which is subsequently reduced to the desired morpholine. A more direct and efficient one or two-step, redox-neutral protocol utilizes inexpensive reagents like ethylene sulfate and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines chemrxiv.org. This method relies on the selective monoalkylation of the amine in the amino alcohol.
Research has demonstrated the successful use of L-Alaninol, a stereoisomer of this compound, in a reaction conducted on an 11-gram scale to produce the corresponding zwitterionic intermediate in good yield and high purity, which can then be cyclized to the morpholine derivative chemrxiv.org. The versatility of this method is highlighted by its tolerance of various substituents on the amino alcohol, including ethyl, isopropyl, isobutyl, tert-butyl, phenyl, and benzyl groups chemrxiv.org. The ability to construct substituted morpholines is of significant interest as this heterocyclic core is present in numerous pharmaceutical agents.
Table 1: Examples of Morpholine Synthesis Precursors
| Starting Amino Alcohol | Key Reagents | Product Type | Reference |
|---|---|---|---|
| L-Alaninol | Ethylene sulfate, tBuOK | Zwitterionic intermediate for morpholine | chemrxiv.org |
| Various 1,2-amino alcohols | Chloroacetyl chloride | Morpholinone |
Derivatization for Peptidomimetic and Peptide Synthesis
The structural and functional mimicry of peptides by non-peptide molecules, known as peptidomimetics, is a crucial strategy in drug discovery to overcome the limitations of natural peptides, such as poor bioavailability and rapid degradation. This compound serves as a versatile scaffold for the synthesis of peptidomimetics due to its chiral nature and the presence of both amino and hydroxyl functionalities, which allow for a variety of chemical modifications.
The design and synthesis of peptidomimetics are central to medicinal chemistry, as peptide and protein-protein interactions are fundamental to many biological processes nih.gov. By incorporating residues derived from this compound, chemists can introduce conformational constraints and novel side chains that are not accessible with natural amino acids. This can lead to peptidomimetics with enhanced potency, selectivity, and metabolic stability. For instance, the bifunctional nature of this compound allows for its incorporation into larger molecules to mimic the backbone or side-chain functionalities of natural peptides, thereby modulating their interaction with biological targets.
In the context of peptide synthesis, while this compound itself is not a standard amino acid, its derivatives can be incorporated into peptide chains. Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are established methodologies for assembling peptides bioduro.comyoutube.com. In SPPS, the peptide is assembled on a solid support, which simplifies the purification process, while LPPS involves reactions in solution and is advantageous for very large-scale synthesis or for peptides that are difficult to assemble on a solid phase bioduro.comyoutube.com. The derivatization of this compound to form suitable building blocks for these synthetic methods allows for the introduction of unique structural features into peptides, expanding their chemical diversity and potential therapeutic applications.
Precursor to Bioactive Molecules and Polymers
The utility of this compound extends significantly into the synthesis of a wide range of bioactive molecules and polymers. Its role as a chiral precursor is pivotal in the pharmaceutical industry for the development of intermediates that form the core of various therapeutic agents.
Agrochemical Synthesis
While amino acids and their derivatives are pivotal in the development of modern agrochemicals, the direct application of this compound as a starting material in the synthesis of commercialized fungicides or herbicides is not extensively documented in publicly available research. The development of agrochemicals often involves the use of related chiral amines and amino acids as core structures. For instance, fungicides of the acylalanine class, which includes well-known compounds like metalaxyl, are derivatives of the amino acid alanine, not alaninol. These fungicides work by inhibiting protein synthesis in fungi. Similarly, imidazolinone herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. The synthesis of these herbicides starts from different precursors.
The potential use of this compound in agrochemical synthesis would lie in its role as a chiral synthon, where its stereochemistry could be transferred to a target molecule to enhance biological activity. However, specific examples of its use to create the foundational skeleton of a registered agrochemical product remain limited in scientific literature.
Biopolymer Precursors (e.g., Nylon-3)
Nylon-3, also known as poly(β-alanine), is a biodegradable polymer with properties that make it an interesting alternative to traditional plastics. The monomer used for the synthesis of Nylon-3 is β-alanine (3-aminopropanoic acid).
The industrial production of β-alanine utilizes several established routes, none of which directly start from this compound (2-amino-1-propanol). Common methods for synthesizing β-alanine are outlined below:
| Starting Material | Reaction Type | Description |
| Acrylic Acid | Ammoniation | Reaction with ammonia under high temperature and pressure. |
| Acrylonitrile | Ammoniation & Hydrolysis | Involves the formation of an intermediate which is then hydrolyzed. |
| L-Aspartic Acid | Decarboxylation | Enzymatic conversion using L-aspartate-α-decarboxylase. |
| β-Aminopropanol | Oxidation | Conversion in an alkaline solution using a copper-containing catalyst at high temperature and pressure. nih.govfrontiersin.org |
This compound is the structural isomer of 3-aminopropanol (β-aminopropanol). A documented pathway exists for the oxidation of β-aminopropanol to β-alanine with high selectivity and conversion rates up to 99%. nih.govfrontiersin.org This process, however, uses the straight-chain β-aminopropanol and not the branched this compound. A synthetic route to convert this compound into β-alanine would be required for it to serve as a precursor for Nylon-3, and such a transformation is not a commonly cited pathway in the literature for β-alanine production.
Polyunsaturated Fatty Acid Amide Synthesis
Polyunsaturated fatty acid (PUFA) amides are a class of lipid molecules with diverse biological activities. The synthesis of these compounds involves the formation of an amide bond between a fatty acid and an amine. This compound, with its primary amine group, can theoretically react with an activated carboxylic acid derivative of a PUFA to form the corresponding N-(1-hydroxypropan-2-yl) amide.
The general synthesis of fatty acid amides can be achieved by reacting a fatty acid with an amine. For instance, oleamide, an amide of the monounsaturated oleic acid, is produced industrially from oleic acid and ammonia or urea. A patented method describes the synthesis of various amino acid-fatty acid amides by first converting the fatty acid (which can be unsaturated, such as oleic, linoleic, or linolenic acid) into an acyl halide, followed by reaction with an amino acid. google.com
Reaction Scheme: Hypothetical Synthesis of a PUFA-Alaninol Amide
Step 1 (Activation): A polyunsaturated fatty acid (e.g., Linoleic Acid) is converted to a more reactive form, such as an acyl chloride, using a reagent like thionyl chloride.
Step 2 (Amidation): The activated PUFA is then reacted with this compound. The nitrogen atom of the amino group in this compound acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form an amide bond and yield the N-(1-hydroxypropan-2-yl)polyunsaturated fatty acid amide.
This synthetic approach is standard for amide formation, but detailed studies on its application to this compound with PUFAs, including reaction conditions and product characterization, are not extensively documented.
Catalytic Applications Involving Dl Alaninol and Its Derivatives
DL-Alaninol in Heterogeneous Catalysis
Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. This compound has been successfully incorporated into solid supports to create effective and recyclable catalysts.
Functionalization of Mesoporous Materials (e.g., MCM-41) for Catalysis
Mesoporous silica (B1680970) materials, such as MCM-41, are excellent catalyst supports due to their high surface area, large pore volume, and ordered pore structure. mdpi.comcdmf.org.br The functionalization of these materials with organic moieties can introduce active catalytic sites. DL-alanine has been grafted onto the surface of MCM-41 to create solid base catalysts. researchgate.netresearchgate.net This is typically achieved through a post-grafting method where chloro-functionalized MCM-41 undergoes nucleophilic substitution with the amino acid. mdpi.com The resulting alanine-functionalized MCM-41 (Alanine-MCM-41) possesses basic sites attributed to the amino groups, which are crucial for its catalytic activity. researchgate.net Characterization techniques such as X-ray diffraction (XRD), N2-sorption, and transmission electron microscopy (TEM) confirm that the mesoporous structure of MCM-41 is retained after functionalization. researchgate.netresearchgate.net The presence of alanine (B10760859) groups is confirmed by Fourier-transform infrared spectroscopy (FTIR) and elemental analysis (CHN). researchgate.netresearchgate.net The durability of these catalysts is enhanced by the strong anchoring of the alanine groups within the inner pores of the MCM-41 support. researchgate.net
The modification of MCM-41 with DL-alanine has been shown to create catalysts with enhanced durability and production rates for certain reactions compared to the free catalyst. scielo.brscielo.br
Knoevenagel Condensation Reactions Mediated by Alanine Functionalized Catalysts
Alanine-functionalized MCM-41 has proven to be an efficient catalyst for Knoevenagel condensation reactions, which are vital for forming carbon-carbon double bonds. researchgate.netresearchgate.nettandfonline.com These reactions typically involve the condensation of a carbonyl compound with an active methylene (B1212753) group. researchgate.net The basic sites on the Alanine-MCM-41 catalyst facilitate this transformation. researchgate.net
In a study involving the Knoevenagel condensation of furfural (B47365) and acetylacetone, Alanine-MCM-41 catalysts demonstrated high activity and selectivity. researchgate.netresearchgate.net The reaction parameters, including temperature, time, and reactant molar ratios, were optimized to achieve the highest yield of the desired product, 3-(2-furylmethylene)-2,4-pentanedione. researchgate.net Research indicated that a catalyst with a higher loading of alanine groups exhibited greater catalytic activity due to a higher number of total basic sites. researchgate.net The reusability of the Alanine-MCM-41 catalyst is a significant advantage, with studies showing that it can be recovered and reused multiple times without a significant loss of catalytic activity. researchgate.net This is attributed to the strong covalent bonding of the alanine groups to the MCM-41 support. researchgate.net
| Catalyst | Reactants | Product | Yield (%) | Selectivity (%) | Conditions |
| 16Alanine-MCM-41 | Furfural, Acetylacetone | 3-(2-furylmethylene)-2,4-pentanedione | 92 | 100 | 100 °C, 30 min, 1:1 molar ratio |
| 8Alanine-MCM-41 | Furfural, Acetylacetone | 3-(2-furylmethylene)-2,4-pentanedione | - | - | - |
Data derived from studies on Knoevenagel condensation using alanine-functionalized MCM-41 catalysts. researchgate.net
Homogeneous Catalysis with Alaninol-Derived Ligands
In homogeneous catalysis, alaninol-derived ligands play a role in creating soluble metal complexes that catalyze a variety of chemical transformations. While specific examples focusing solely on this compound are not extensively detailed in the provided context, the broader class of amino alcohol-derived ligands is significant. For instance, rhodium complexes with chiral ligands have been used in the hydrogenation of prochiral substrates to produce enantiomerically enriched products like (R)-alanine. chemistrydocs.com Furthermore, the development of peptide-based phosphine (B1218219) ligands, which can be derived from amino acids like alanine, highlights the potential for creating sophisticated catalysts for asymmetric reactions. researchgate.net These ligands can be attached to polymeric supports, bridging the gap between homogeneous and heterogeneous catalysis by allowing for catalyst recovery. researchgate.net
Enzymatic Catalysis and Biotransformations
Enzymes are highly efficient and selective biocatalysts. Those involved in alanine metabolism are of significant interest for industrial applications.
D-Amino Acid Transaminases in Alanine Catalysis
D-amino acid transaminases (DAATs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid to a keto acid. mdpi.commdpi.com This is a key process in the synthesis of D-amino acids, which are essential components of bacterial cell walls. mdpi.comebi.ac.uk The benchmark reaction for DAATs is the transamination between D-alanine and α-ketoglutarate to produce pyruvate (B1213749) and D-glutamate. mdpi.commdpi.com
These enzymes exhibit strict specificity for D-amino acids and their corresponding keto analogs, with no activity observed towards L-amino acids. mdpi.commdpi.com While D-alanine and D-glutamate are often the preferred substrates, DAATs can act on a range of other D-amino acids, including leucine (B10760876), aspartate, and asparagine. ebi.ac.uk The catalytic mechanism involves the formation of an external aldimine between the substrate and the PLP cofactor, followed by a 1,3-prototropic shift to a ketimine intermediate, which is then hydrolyzed. ebi.ac.uk
The kinetic parameters of DAATs from different microbial sources have been studied to understand their substrate specificity and catalytic efficiency. mdpi.com For example, the DAAT from Aminobacterium colombiense shows optimal activity at a pH of 8.5-9.0 and a temperature of 60 °C for the reaction between D-alanine and α-ketoglutarate. mdpi.com
| Enzyme Source | Amino Donor | Amino Acceptor | Product | Key Findings |
| Haliscomenobacter hydrossis | D-alanine | α-ketoglutarate | D-glutamate, Pyruvate | High turnover rate; strictly specific for D-amino acids. mdpi.com |
| Aminobacterium colombiense | D-glutamate, D-alanine | α-ketoglutarate | Pyruvate, D-glutamate | Optimal pH 8.5-9.0, optimal temperature 60 °C. mdpi.com |
| Bacterial | DL-alanine | α-ketoisovalerate | D-valine | Almost complete conversion to D-valine. nih.gov |
| Bacterial | DL-alanine | α-ketoisocaproate | D-leucine | 90% conversion to D-leucine. nih.gov |
Role of Alanine Dehydrogenase in Industrial Bioproducts
Alanine dehydrogenase (AlaDH) is a microbial enzyme that catalyzes the reversible conversion of L-alanine to pyruvate. nih.govresearchgate.net This enzyme is central to microbial metabolism, playing a role in energy generation through oxidative deamination and in the synthesis of peptidoglycan and other amino acids through reductive amination. nih.govresearchgate.net The reductive amination reaction, which produces L-alanine from pyruvate and ammonia (B1221849), is particularly important for industrial applications. researchgate.net
Studies have focused on optimizing the conditions for whole-cell biocatalysis to maximize alanine production. dntb.gov.ua For example, using a recombinant E. coli strain, significant concentrations of D-alanine and L-alanine have been achieved under optimized pH, temperature, and substrate concentrations. dntb.gov.ua The applications of AlaDH extend to various industries, including pharmaceuticals and food, due to its role in producing optically active amino acids. nih.gov
| Enzyme System | Substrates | Products | Key Findings |
| Recombinant E. coli BL21(DE3) with ald, dadX, gdh | D-glucose, Sodium pyruvate, Ammonium (B1175870) chloride | D-alanine, L-alanine | Alanine dehydrogenase was identified as the potential rate-limiting enzyme. dntb.gov.ua |
| Alanine Dehydrogenase | L-alanine | Pyruvate, NH₃ | Reversible reaction central to microbial carbon and nitrogen metabolism. nih.govresearchgate.net |
| Alanine Dehydrogenase | Pyruvate, NH₃ | L-alanine | Important for the industrial production of L-alanine. researchgate.net |
Theoretical and Computational Studies of Dl Alaninol
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the behavior of molecules and their interactions at an atomic level. nih.gov These methods are particularly valuable for understanding the conformational dynamics, stability, and intermolecular interactions of chiral molecules like DL-alaninol.
In the context of this compound, MD simulations can provide insights into its behavior in different environments, such as in solution or interacting with surfaces. For instance, simulations can track the movement of individual atoms over time, revealing how the molecule folds, changes its shape, and interacts with surrounding solvent molecules or a solid substrate. nih.govresearchgate.net This information is crucial for understanding its chemical reactivity and physical properties.
Research on similar small amino acids, like glycine (B1666218) and alanine (B10760859), has utilized MD simulations to investigate their aggregation behavior in aqueous solutions. nih.gov Such studies can help determine the tendency of these molecules to form clusters, which can be relevant for crystallization processes and understanding their behavior in biological systems. nih.govresearchgate.net While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the provided search results, the principles and methodologies applied to similar molecules are directly transferable. For example, a study on alanine peptides used MD simulations to explore how chirality influences the helical structures of these molecules. aip.org
Key parameters often analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule.
Radius of Gyration (Rg): Represents the compactness of the molecule's structure.
Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to the solvent.
These parameters, when analyzed together, provide a detailed picture of the dynamic behavior of this compound in a given environment.
Density Functional Theory (DFT) Calculations for Adsorption and Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has been extensively applied to study the adsorption of amino acids, including alaninol, on various surfaces, as well as to elucidate reaction mechanisms.
Adsorption on Metal Surfaces
Several studies have employed DFT to investigate the adsorption of alaninol on copper surfaces, specifically Cu(100). aip.orgnih.govacs.org These studies aim to understand the nature of the interaction between the chiral molecule and the metal surface, which is fundamental for applications in heterogeneous catalysis and the development of chiral sensors.
Key findings from DFT calculations on D-alaninol adsorption on Cu(100) include:
Adsorption Geometry: The most stable adsorption configuration involves both the amino (-NH₂) and hydroxyl (-OH) groups interacting covalently with the copper atoms on the surface. nih.govacs.org
Dehydrogenation: Some studies suggest that a dehydrogenation process, particularly on the amino group, may occur, especially at full monolayer coverage, leading to the formation of a self-assembled ordered chiral monolayer. nih.gov Another study indicates that the dehydrogenated hydroxyl group is involved in the bonding to the surface at low coverage. aip.org
Core Level Shifts: Calculated core level shifts for nitrogen (N 1s) and oxygen (O 1s) atoms upon adsorption show good agreement with experimental data from X-ray photoelectron spectroscopy (XPS), validating the theoretical models. aip.orgacs.org
The table below summarizes key energetic data from a DFT study on D-alaninol on Cu(100). aip.org
| Parameter | Value (eV) | Description |
| Er1 | -3.14 | Energy of reaction for the dissociative chemisorption of D-alaninol on Cu(100), forming an alaninol radical and a coadsorbed hydrogen atom. |
| Er2 | -2.13 | Energy of reaction for the dissociative chemisorption of D-alaninol on Cu(100), with the hydrogen atom desorbing as H₂ gas. |
| Er3 | 1.01 | Energy of desorption for the coadsorbed hydrogen atom to the gas phase. |
This data is based on ab initio simulations using the Vienna Ab initio Simulation Package (VASP) with periodic boundary conditions. aip.org
Reaction Mechanisms
DFT is also a powerful tool for exploring the potential energy surfaces of chemical reactions, helping to identify transition states and determine reaction barriers. For deprotonated α-alanine, DFT calculations have been used to map out the isomerization and fragmentation pathways. saspublishers.com While this study focused on alanine, the methodology is directly applicable to understanding the reaction mechanisms of this compound, such as dehydration or deamination reactions. The calculations can determine the relative Gibbs free energies of reactants, transition states, and products, thereby identifying the most favorable reaction pathways. saspublishers.com
Potential Energy Surface (PES) Mapping for Chiral Inversion
The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry. rsc.org Mapping the PES is crucial for understanding reaction pathways, including the mechanisms of chiral inversion, where one enantiomer converts into its mirror image.
Theoretical studies on α-alanine have explored the D-L conversion pathways by searching the potential energy surface. researchgate.net These studies have shown that direct conversion through a single transition state is often not feasible. Instead, the interconversion can occur through a series of steps involving the migration and rotation of the functional groups (H, CH₃, NH₂, and COOH) around the asymmetric carbon atom. researchgate.net A key finding for alanine was that chiral inversion could proceed through intermediates that possess a plane of symmetry (Cₛ symmetry), rendering them achiral. researchgate.net
For more complex amino acids like aspartic acid, locating the achiral intermediates on the PES can be challenging due to intramolecular hydrogen bonding. acs.org However, computational strategies like the Global Reaction Route Mapping (GRRM) have been successfully employed to trace stereoinversion pathways. acs.orgaip.org
While specific PES mapping studies for the chiral inversion of this compound were not found in the provided search results, the principles derived from studies on alanine are highly relevant. researchgate.netaip.org A computational investigation of this compound would likely involve:
Identifying Conformers: Locating the various stable conformations (equilibrium structures) of both D- and L-alaninol on the PES.
Searching for Transition States: Using methods like GRRM to find the transition states that connect these conformers and lead to the inversion of the chiral center.
Characterizing Intermediates: Analyzing the geometry of any intermediate species to determine if they are achiral, which is a common feature in chiral inversion mechanisms. researchgate.net
The energy barriers for these pathways, calculated from the PES, would determine the feasibility of chiral inversion under different conditions.
Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity or other properties. researchgate.net These models are widely used in drug design and materials science to predict the properties of new compounds before they are synthesized. nih.govasianpubs.org
A typical QSAR study involves the following steps:
Data Set Preparation: A series of this compound derivatives with known activities would be selected.
Descriptor Calculation: Various numerical parameters, known as molecular descriptors, are calculated for each derivative. These can include:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Indices that describe the connectivity of atoms (e.g., Balaban index, molecular connectivity indices). nih.gov
Geometrical descriptors: Parameters related to the 3D structure of the molecule.
Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govasianpubs.org
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or genetic function approximation (GFA), are used to build a mathematical equation that relates the descriptors to the activity. researchgate.netnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation (e.g., leave-one-out) and by using an external set of compounds not used in the model development. nih.gov
While no specific QSAR studies focused solely on this compound derivatives were identified, research on derivatives of other compounds, such as aryl alkanol piperazines and indomethacin, demonstrates the methodology. nih.govnih.gov For example, a QSAR study on antidepressant aryl alkanol piperazine (B1678402) derivatives identified descriptors like HOMO energy, dipole moment, and shadow-XZ (a geometrical descriptor) as being important for their activity. nih.gov
A hypothetical QSAR model for this compound derivatives might look like the following equation, which is a generic representation:
Activity = c₀ + c₁ * (Descriptor A) + c₂ * (Descriptor B) + ...
Where c₀, c₁, c₂ are coefficients determined by the regression analysis. Such a model could be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of compounds with desired properties.
Q & A
Q. Q1. What are the primary synthetic applications of DL-Alaninol in organic chemistry, and how can its bifunctional (amine/hydroxyl) reactivity be optimized?
this compound (C₃H₉NO) serves as a chiral building block in synthesizing enantiopure β-amino alcohols and N-sulfonylaziridines. Its bifunctional groups enable nucleophilic ring-opening reactions and diastereoselective transformations. For example, in the synthesis of (±)-3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide, this compound acts as a nucleophile in Michael additions. Optimization involves controlling reaction temperature (e.g., 0–25°C) and using anhydrous solvents to minimize side reactions like intramolecular cyclization .
Q. Q2. How should researchers characterize this compound’s purity and stereochemical composition in racemic mixtures?
Key methods include:
- NMR spectroscopy : Compare integration ratios of hydroxyl (δ 1.5–2.0 ppm) and amine protons (δ 3.0–3.5 ppm).
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (85:15) to resolve enantiomers.
- TLC validation : Monitor reactions using silica gel plates and KMnO₄ staining (Rf ≈ 0.08 for this compound) .
- Polarimetry : Measure specific rotation ([α]D ±1.0°) to confirm racemic composition .
Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, Type ABEK respirators, and chemical goggles due to its skin corrosion (GHS Category 1A) and flammability (Fp 83°C).
- Ventilation : Use fume hoods to avoid inhalation of vapors (UN 2735).
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions .
Q. Q4. How does this compound’s solubility profile influence its use in aqueous vs. organic reaction systems?
this compound is fully miscible in water due to hydrogen bonding but requires polar aprotic solvents (e.g., DMF, DMSO) for reactions involving moisture-sensitive reagents. In hydrophobic systems (e.g., Friedel-Crafts alkylation), pre-derivatization with tosyl chloride improves solubility in toluene or dichloromethane .
Advanced Research Questions
Q. Q5. How can researchers resolve contradictions in stereochemical outcomes when using this compound in asymmetric catalysis?
Discrepancies often arise from competing transition states in enantioselective reactions. Strategies include:
Q. Q6. What methodological approaches are recommended for analyzing this compound’s role in polymer synthesis, such as N-sulfonylaziridine ring-opening polymerization?
Q. Q7. How can this compound’s volatility complicate gas-phase analytical techniques, and what mitigations are effective?
this compound’s low boiling point (174–176°C) leads to partial vaporization in GC-MS, causing peak broadening. Mitigations:
Q. Q8. What experimental designs are optimal for studying this compound’s interactions in enzymatic systems (e.g., 2-keto-3-deoxy-6-phosphogluconate aldolase)?
Q. Q9. How should researchers address data variability in this compound’s pharmacological assays (e.g., vasorelaxant activity of VSN16 analogs)?
- Blinded replicates : Perform triplicate assays with independent compound batches.
- Positive controls : Compare against standard vasodilators (e.g., acetylcholine).
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to discern significance (p < 0.01) .
Data Contradiction Analysis
Q. Q10. How can conflicting results in this compound’s diastereoselectivity be systematically investigated?
Contradictions may stem from solvent polarity or catalyst loading. Follow this workflow:
Reproduce experiments : Verify conditions (e.g., solvent purity, inert atmosphere).
Cross-validate analytics : Combine NMR, X-ray crystallography, and circular dichroism.
Meta-analysis : Review literature for trends (e.g., higher ee in THF vs. DCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
